N-(furan-2-ylmethyl)-3,5-dimethoxybenzamide

Description

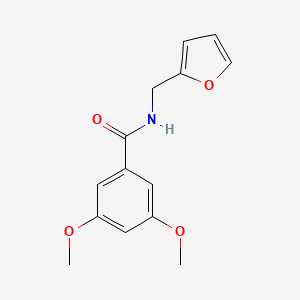

N-(furan-2-ylmethyl)-3,5-dimethoxybenzamide is a benzamide derivative characterized by a 3,5-dimethoxy-substituted benzene core linked via an amide bond to a furan-2-ylmethyl group.

Properties

IUPAC Name |

N-(furan-2-ylmethyl)-3,5-dimethoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO4/c1-17-12-6-10(7-13(8-12)18-2)14(16)15-9-11-4-3-5-19-11/h3-8H,9H2,1-2H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFSCFAIZMPDNDR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C(=O)NCC2=CC=CO2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101266383 | |

| Record name | N-(2-Furanylmethyl)-3,5-dimethoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101266383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

331864-54-1 | |

| Record name | N-(2-Furanylmethyl)-3,5-dimethoxybenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=331864-54-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(2-Furanylmethyl)-3,5-dimethoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101266383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-ylmethyl)-3,5-dimethoxybenzamide typically involves the reaction of 3,5-dimethoxybenzoic acid with furan-2-ylmethanamine. The reaction is usually carried out in the presence of coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like NMM (N-methylmorpholine) under mild conditions. The reaction mixture is often subjected to microwave irradiation to enhance the reaction rate and yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can lead to higher yields and more efficient production processes. The purification of the final product is typically achieved through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

N-(furan-2-ylmethyl)-3,5-dimethoxybenzamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

Reduction: The amide group can be reduced to form the corresponding amine.

Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

Oxidation: Furan-2-carboxylic acid derivatives.

Reduction: Corresponding amine derivatives.

Substitution: Various substituted benzamides depending on the nucleophile used

Scientific Research Applications

Biological Activities

N-(furan-2-ylmethyl)-3,5-dimethoxybenzamide has been investigated for various biological activities:

- Antioxidant Activity : The compound exhibits significant antioxidant properties, which may protect cells from oxidative stress.

- Antimicrobial Properties : Studies have shown that it possesses antimicrobial effects against both Gram-positive and Gram-negative bacteria as well as fungi .

- Anticancer Potential : Research indicates that this compound may inhibit the growth of cancer cells, making it a candidate for further development in cancer therapy .

Synthetic Routes

The synthesis of this compound typically involves the reaction of 3,5-dimethoxybenzoic acid with furan derivatives in the presence of coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide). This reaction is often conducted in solvents like dichloromethane to facilitate the formation of the desired product .

Case Studies and Research Findings

- Anticancer Activity : A study highlighted that this compound exhibited cytotoxic effects on various cancer cell lines, demonstrating its potential as an anticancer agent. The compound's activity was measured using IC50 values against leukemia cell lines, showing promising results .

- Antimicrobial Efficacy : In vitro studies assessed the antimicrobial activity of the compound against several microorganisms. Results indicated significant inhibition of bacterial growth, suggesting its potential use in developing new antimicrobial agents .

- Oxidative Stress Reduction : Research has also focused on the antioxidant properties of this compound. It was found to reduce oxidative stress markers in cellular models, indicating its therapeutic potential in conditions associated with oxidative damage .

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)-3,5-dimethoxybenzamide involves its interaction with specific molecular targets. The furan ring and the benzamide structure allow it to bind to enzymes and proteins, potentially inhibiting their activity. The methoxy groups may enhance its binding affinity and specificity. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Heterocyclic Derivatives of 3,5-Dimethoxybenzamide

Several analogs replace the furan group with other heterocycles, altering bioactivity and physicochemical properties:

Key Observations :

- Benzothiazole derivatives (e.g., ) exhibit moderate yields (25–50%) during synthesis, suggesting similar challenges in purifying furan-containing analogs .

- Benzimidazole-based compounds (e.g., BD303815 in ) demonstrate the importance of nitrogen-rich heterocycles in targeting enzymes or nucleic acids .

Substituted Phenyl and Phenolic Derivatives

Variations in the aromatic substituents significantly impact electronic and steric properties:

Key Observations :

Complex Hybrid Molecules

Larger hybrid structures incorporating 3,5-dimethoxybenzamide show diverse applications:

Biological Activity

N-(furan-2-ylmethyl)-3,5-dimethoxybenzamide is a compound of interest in medicinal chemistry due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant research findings and data tables.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Molecular Formula : CHNO

- Molecular Weight : 235.24 g/mol

- Functional Groups :

- Furan ring

- Benzamide moiety

- Methoxy groups at the 3 and 5 positions on the benzene ring

The presence of these functional groups contributes to its biological activity by facilitating interactions with various biological targets.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. A study demonstrated that this compound inhibited cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Table 1: Anticancer Activity Against Various Cell Lines

| Cell Line | IC (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 12.5 | Induction of apoptosis |

| HeLa (Cervical) | 15.3 | Cell cycle arrest at G2/M phase |

| A549 (Lung) | 10.8 | Inhibition of proliferation |

The compound's ability to induce apoptosis was linked to the activation of caspase pathways, highlighting its potential as a therapeutic agent in cancer treatment .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. In vitro studies showed that it possesses activity against a range of bacterial strains.

Table 2: Antimicrobial Activity Against Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These findings suggest that this compound may serve as a lead compound for developing new antimicrobial agents .

Antifungal Activity

In addition to antibacterial effects, the compound has shown antifungal activity against common fungal pathogens.

Table 3: Antifungal Activity Against Fungal Strains

| Fungal Strain | MIC (µg/mL) |

|---|---|

| Candida albicans | 16 |

| Aspergillus niger | 32 |

The antifungal mechanism appears to involve disruption of fungal cell membrane integrity .

The biological activity of this compound is attributed to its interaction with specific molecular targets within cells. The compound is believed to inhibit key enzymes involved in cell proliferation and survival pathways.

- Inhibition of Cyclin-dependent Kinases (CDKs) : This leads to cell cycle arrest.

- Induction of Reactive Oxygen Species (ROS) : Elevated ROS levels contribute to apoptosis.

- Modulation of Signaling Pathways : The compound may affect pathways such as MAPK and PI3K/Akt, which are crucial for cell survival and growth .

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical models:

- Breast Cancer Model : In a xenograft model using MCF-7 cells, administration of the compound resulted in a significant reduction in tumor volume compared to control groups.

- Infection Models : The compound demonstrated promising results in murine models infected with drug-resistant bacterial strains, showing improved survival rates compared to untreated controls.

Q & A

Q. What are the key considerations in designing a synthetic route for N-(furan-2-ylmethyl)-3,5-dimethoxybenzamide?

Methodological Answer: The synthesis of This compound typically involves:

- Amidation : Condensation of 3,5-dimethoxybenzoyl chloride with furfurylamine (or derivatives) in the presence of a base (e.g., triethylamine) to neutralize HCl byproducts .

- Solvent Selection : Dichloromethane (DCM) or dimethylformamide (DMF) to enhance solubility and reaction rates .

- Temperature Control : Maintain 0–25°C during exothermic steps (e.g., acyl chloride reactions) to avoid side reactions .

- Purification : Column chromatography or recrystallization to isolate the product, monitored by TLC (Rf ~0.5 in ethyl acetate/hexane) .

Q. How can spectroscopic methods (NMR, IR) confirm the structure and purity of this compound?

Methodological Answer:

- ¹H NMR :

- Methoxy protons (δ 3.8–3.9 ppm, singlet, 6H).

- Furan protons (δ 6.3–7.4 ppm, multiplet).

- Amide NH (δ 8.0–8.5 ppm, broad, exchangeable with D2O) .

- IR :

- Amide C=O stretch (~1650 cm⁻¹).

- Aromatic C-O (methoxy) at ~1250 cm⁻¹ .

- Purity : Confirm via HPLC (≥95% purity, C18 column, acetonitrile/water gradient) .

Q. What are the optimal conditions for the amidation step in synthesizing this compound?

Methodological Answer:

- Stoichiometry : 1:1 molar ratio of 3,5-dimethoxybenzoyl chloride to furfurylamine.

- Base : Triethylamine (1.2 equivalents) in DCM at 0°C, stirred for 4–6 hours .

- Workup : Wash with 1M HCl (remove excess amine) and saturated NaHCO₃ (neutralize acid). Dry over MgSO₄ and concentrate .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound across different assay systems?

Methodological Answer:

- Assay Validation : Use orthogonal assays (e.g., enzymatic inhibition vs. cell viability) to confirm target specificity .

- Control Experiments : Test for nonspecific binding via competitive inhibition assays with known ligands .

- Data Normalization : Account for differences in cell permeability (e.g., logP ~2.5) or assay pH (e.g., 7.4 vs. 6.5) that may affect activity .

Q. What computational strategies can predict the binding affinity of this compound to potential enzyme targets?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to model interactions with targets (e.g., cyclooxygenase-2). Key residues: Arg120 (hydrogen bonding with methoxy groups) .

- MD Simulations : GROMACS for 100 ns trajectories to assess binding stability (RMSD < 2.0 Å) .

- QSAR : Derive predictive models using descriptors like polar surface area (PSA ~70 Ų) and H-bond acceptors/donors .

Q. How can structure-activity relationship (SAR) studies optimize the bioactivity of this compound derivatives?

Methodological Answer:

- Substitution Patterns :

- Biological Testing :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.